Detiviciclovir
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103024-93-7 |
|---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
InChI Key |
ANFNNSIOGODJDN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |
Synonyms |
TIVICICLOVIR |
Origin of Product |
United States |
Mechanistic Elucidation of Tiviciclovir S Antiviral Activity
Tiviciclovir as a Guanosine (B1672433) Analog: Molecular Basis of Action
Tiviciclovir is characterized as a guanosine analog, meaning its molecular structure mimics that of guanosine, a natural purine (B94841) nucleoside essential for nucleic acid synthesis. google.commedchemexpress.comnih.gov This structural similarity is fundamental to its mechanism, allowing it to be recognized and processed by cellular and viral enzymes that normally handle natural nucleosides. By mimicking guanosine, Tiviciclovir can effectively compete with the natural substrate for incorporation into viral nucleic acids.
Inhibition of Viral Replication Enzymes: Focus on Hepatitis B Virus Polymerase
The primary antiviral effect of Tiviciclovir is achieved through its inhibition of viral DNA polymerase, an enzyme crucial for the replication of the HBV genome. The HBV polymerase is a multifunctional enzyme, possessing RNA-dependent DNA polymerase (reverse transcriptase), DNA-dependent DNA polymerase, and RNase H activities. wikipedia.orguniprot.org It is responsible for converting the pre-genomic RNA (pgRNA) into a partially double-stranded relaxed circular DNA (rcDNA) within the viral nucleocapsid. wikipedia.orguniprot.orgresearchgate.netunirioja.es
For illustrative purposes, similar nucleoside analogs have been extensively studied. For instance, Entecavir (ETV), another deoxyguanosine analog, exhibits potent inhibition of HBV polymerase, with an IC50 of 0.5 nM in in vitro reverse transcriptase enzyme assays using isolated HBV nucleocapsid cores. nih.gov Penciclovir (B1679225) triphosphate, in its (R)-enantiomer form, has estimated Ki values of approximately 0.03 µmol/L against HBV DNA polymerase-reverse transcriptase, which is about 3-fold lower than the Km for dGTP in the same system. nih.gov These examples highlight the potent inhibitory capacity of nucleoside analogs on viral polymerases.
Table 1: Illustrative Enzyme Kinetic Parameters for HBV Polymerase Inhibitors (Examples)
| Compound (Active Form) | Target Enzyme | IC50 (nM) | Ki (µM) | Mechanism | Source |
| Entecavir-TP | HBV RT | 0.5 | N/A | Competitive Inhibition, Delayed Chain Termination | nih.gov |
| (R)-Penciclovir-TP | HBV pol-RT | 2500 | 0.03 | Competitive Inhibition | nih.gov |
A key aspect of Tiviciclovir's action is its ability to mimic the natural substrate, dGTP, and be incorporated into the nascent viral DNA chain by the HBV polymerase. nih.govkaggle.com Once incorporated, the active form of Tiviciclovir acts as a chain terminator. This occurs because, like many nucleoside analogs, it lacks the necessary 3'-hydroxyl group on its sugar moiety that is required for the addition of subsequent nucleotides. medchemexpress.comnih.govnih.gov The absence of this group prevents further elongation of the DNA strand, thereby prematurely halting viral DNA synthesis and inhibiting viral replication. medchemexpress.comkaggle.com
Cellular Phosphorylation and Metabolic Activation Pathways of Tiviciclovir
Tiviciclovir is administered as a prodrug, which requires intracellular metabolic activation to exert its antiviral effects. kaggle.com Upon entry into cells, Tiviciclovir undergoes a series of phosphorylation steps catalyzed by cellular enzymes, specifically cellular kinases. This process converts the parent compound into its active triphosphate form. For instance, the 6-deoxy prodrug version of Tiviciclovir (AM365) is converted to the active guanosine analog (AM188, which is Tiviciclovir) by liver molybdenum hydroxylases, aldehyde oxidase, and xanthine (B1682287) oxidase. nih.gov The subsequent phosphorylation to the triphosphate form is crucial for its ability to compete with natural nucleotides and inhibit the viral polymerase. nih.gov
Preclinical Research Paradigms and Efficacy Findings for Tiviciclovir
In Vitro Antiviral Efficacy Assessment in Cellular Models
In vitro studies are fundamental for understanding a compound's direct antiviral effects at the cellular level. They allow for controlled environments to assess potency and selectivity.
For Hepatitis B virus research, various cell culture systems are employed to evaluate antiviral efficacy. A commonly utilized cell line for HBV antiviral testing is HepG2.2.15 cells. nih.gov This cell line is known to support HBV replication, making it a suitable model for in vitro assessments of anti-HBV compounds. nih.gov Primary human hepatocytes (PHH) are also used, which can support de novo HBV infection and viral replication, offering a more physiologically relevant system. nih.gov
In in vitro antiviral efficacy assessments, methodologies focus on quantifying the reduction in viral load and analyzing cellular biomarkers. For instance, the inhibition of infectious HBV DNA-containing virus particles is a key metric. Tiviciclovir has been shown to inhibit the generation of these particles with a mean antiviral 50% effective concentration (EC50) of 0.40 µM in HepG2.2.15 cells. nih.gov The compound has also demonstrated inhibition of de novo infection and viral replication in primary human hepatocytes, with EC50 values of 0.81 µM against HBV DNA and between 3.7 and 4.8 µM against the production of HBV antigens and intracellular HBV RNA. nih.gov
The antiviral profile of Tiviciclovir indicates pan-genotypic antiviral activity and a lack of cross-resistance with nucleos(t)ide inhibitors of HBV replication. nih.gov Furthermore, the combination of Tiviciclovir with nucleos(t)ide analogs in vitro has resulted in additive or synergistic antiviral activity. nih.gov Mutations within the hydrophobic pocket at the dimer-dimer interface of the core protein could confer resistance to Tiviciclovir, consistent with its ability to bind to core and induce capsid assembly. nih.gov By targeting the core protein, Tiviciclovir inhibits pregenomic RNA encapsidation, viral replication, and the production of HBV DNA- and HBV RNA-containing particles. nih.gov
Table 1: In Vitro Antiviral Efficacy of Tiviciclovir
| Cell Model | Target | EC50 (µM) | Additional Findings |
| HepG2.2.15 cells | HBV DNA-containing virus particles | 0.40 | Pan-genotypic antiviral activity, no cross-resistance with nucleos(t)ide inhibitors. nih.gov |
| Primary Human Hepatocytes | HBV DNA | 0.81 | Inhibits de novo infection and viral replication. nih.gov |
| Primary Human Hepatocytes | HBV antigens | 3.7 - 4.8 | Inhibits production of HBV antigens and intracellular HBV RNA. nih.gov |
Early Safety and Tolerability Assessments in Preclinical Studies
Early safety and tolerability assessments are integral to preclinical drug development. These studies are designed to identify potential risks of new compounds before they progress to human trials. evotec.comzeclinics.com They help in establishing the toxicological profile and determining appropriate dose ranges. evotec.com
Preclinical toxicity studies are mandated by regulatory authorities to ensure safety prior to clinical trials. evotec.comzeclinics.com These assessments include identifying any adverse effects and understanding dose regimes. evotec.com General toxicology studies, ranging from exploratory programs to GLP-compliant toxicology programs, are conducted to establish or extend the toxicological profile of compounds. evotec.com This involves evaluating the drug's potential effects on critical physiological systems, such as the central nervous system, cardiovascular system, and respiratory system, to identify acute, serious adverse effects. zeclinics.com
While specific detailed safety and tolerability data for Tiviciclovir in preclinical studies were not extensively provided in the search results, the general principles of preclinical safety assessment apply. Compounds like Tiviciclovir, which show promise in in vitro efficacy, would proceed to in vivo safety studies to determine their tolerability and identify any potential toxicities in animal models. nih.gov Favorable pharmacokinetics and safety in animal species are crucial for enabling in vivo efficacy studies and supporting further clinical evaluation. nih.gov Early preclinical safety assessment can also be performed in mice to screen out particular toxic candidates. nih.gov
Table 2: Key Aspects of Preclinical Safety and Tolerability Assessments
| Assessment Type | Purpose | Key Metrics/Considerations |
| General Toxicology | Establish toxicological profile; identify adverse effects. evotec.comzeclinics.com | Dose-response relationships, organ system effects. evotec.comzeclinics.com |
| Safety Pharmacology | Evaluate effects on critical physiological systems. zeclinics.com | First in Human (FIH) Dose, No Observed Adverse Effect Level (NOAEL). zeclinics.com |
| Pharmacokinetics & Toxicokinetics | Characterize ADME (Absorption, Distribution, Metabolism, Excretion). zeclinics.com | Systemic exposure levels, link to toxic effects. zeclinics.com |
| Genetic Toxicology | Assess potential for genetic damage. evotec.com | Rodent micronucleus test, bacterial mutation test. evotec.com |
| Immunogenicity | Screen for immunostimulatory adverse effects. nih.gov | Proinflammatory candidates, unexpected harmful effects. nih.gov |
General Toxicology Study Designs in Animal Models
General toxicology studies are critical in preclinical drug development to characterize the adverse effects of a compound before human trials. These studies typically employ various animal models, including rodents (e.g., rats, mice) and non-rodents (e.g., dogs, non-human primates), to assess acute, subchronic, and chronic toxicity nih.gov. The selection of animal models often considers their relevance to human physiology and the compound's mechanism of action.
Acute Toxicity Studies: These studies evaluate the effects of a single administration or exposure within a 24-hour period. Their primary goal is to identify the median lethal dose (LD50) and determine immediate toxicity levels, as well as the organs most likely to be affected nih.gov.
Subchronic Toxicity Studies: These studies typically last for 13 weeks and are designed to identify cumulative toxic effects that might not be evident in shorter-duration studies. They are crucial for establishing No Observed Adverse Effect Levels (NOAELs) and investigating potential changes in specific organ systems, such as cardiovascular, hepatic, or renal systems nih.gov.
Chronic Toxicity Studies: Conducted over extended periods (e.g., 6 months, 9 months, or more than a year), these evaluations are essential for identifying adverse effects associated with long-term exposure, including cumulative toxicity, carcinogenic effects, or reproductive and developmental alterations nih.gov.
In general toxicology studies, a wide variety of parameters are analyzed, including changes in behavior, body weight, organ function, and histopathological, hematological, and biochemical analyses nih.gov. Flow cytometry has also become a valuable tool for evaluating the safety profile of immunomodulatory drugs and biologics by defining immunomodulatory effects, identifying biomarkers, and understanding mechanisms of action.
Investigational Approaches for Organ System Evaluations in Preclinical Settings
The evaluation of organ systems in preclinical settings aims to identify potential target organs for toxicity and understand the nature and extent of injury a drug candidate could produce. This involves a range of investigational approaches:
Histopathological Examination: This is a cornerstone of preclinical safety assessment, involving the manual examination of tissue sections from various organs to characterize the dose-response relationship of the compound. Artificial intelligence (AI) methods are emerging to accelerate this assessment and enhance reproducibility and objectivity.
Clinical Pathology: This includes hematological and biochemical analyses to assess organ function. For instance, liver and kidney function tests are routinely performed to detect potential toxicity to these vital organs nih.gov.
Safety Pharmacology Studies: These studies investigate the potential for effects on vital physiological functions, including the cardiovascular, central nervous system, and respiratory systems. The goal is to characterize potential adverse effects that might occur in clinical trials.
Organ-on-a-Chip Technology: This advanced in vitro platform represents a miniaturized version of specific tissues or even multi-organ systems, generated from human cells, and incorporates microfluidic systems to simulate physiological conditions like blood flow. Organ-on-a-chip models can integrate multiple organ units (e.g., gut, liver, kidney) to enable more comprehensive studies of pharmacokinetics and pharmacodynamics, bridging the gap between animal studies and clinical trials by offering a more human-relevant model for toxicity screening. For example, a functional human model composed of four organs (cardiac, muscle, neuronal, and liver modules) has been developed to evaluate multi-organ toxicity, with results generally agreeing with published human and animal data.
Alternative Methods: Given ethical concerns and practical limitations of animal experimentation, alternative methods guided by the 3Rs principles (reduction, refinement, and replacement) are increasingly being implemented. These include advanced in vitro models, computational models (in silico), and the use of lower vertebrates like zebrafish for certain toxicological evaluations.
Comprehensive Antiviral Spectrum and Potency Profiling of Tiviciclovir
Primary Antiviral Activity Against Hepatitis B Virus Genotypes and Clinical Isolates
There is currently a lack of publicly available scientific data detailing the primary antiviral activity of Tiviciclovir against different Hepatitis B Virus (HBV) genotypes and clinical isolates. While Tiviciclovir is identified as a nucleoside analog with potential for the treatment of HBV, specific studies profiling its potency (e.g., EC50 values) across the various HBV genotypes (A-J) or against a panel of clinical isolates from patients have not been found in the performed searches. Standard antiviral research for HBV therapeutics typically involves such detailed characterization to understand the compound's efficacy across the genetic diversity of the virus.
Evaluation Against Other Hepadnaviruses and Related DNA Viruses
Similarly, specific research evaluating the activity of Tiviciclovir against other hepadnaviruses, such as the Woodchuck Hepatitis Virus (WHV) or the Duck Hepatitis B Virus (DHBV), is not available in the public domain based on the conducted searches. These animal models of hepadnavirus infection are crucial in the preclinical development of anti-HBV agents to assess in vivo efficacy and resistance profiles. For instance, studies on related compounds like penciclovir (B1679225) have demonstrated activity against DHBV. nih.govnih.gov However, direct evidence for Tiviciclovir's efficacy in these models is not documented in the available search results.
Broad-Spectrum Antiviral Potential and Cross-Reactivity Research against Diverse Viral Families
Investigations into the broad-spectrum antiviral potential and cross-reactivity of Tiviciclovir against diverse viral families are not described in the available scientific literature. As an acyclic guanosine (B1672433) analog, its mechanism of action might theoretically extend to other viruses that rely on viral DNA polymerases for replication, such as those in the Herpesviridae family. For example, the related compound penciclovir has known activity against herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). nih.govnih.gov However, specific screening studies to determine the inhibitory activity of Tiviciclovir against a broad panel of viruses, including but not limited to herpesviruses (e.g., cytomegalovirus, Epstein-Barr virus, varicella-zoster virus), have not been identified. nih.govnih.govmedscape.commedscape.com Therefore, its cross-reactivity profile remains uncharacterized.
Mechanisms of Viral Resistance to Tiviciclovir
Identification of Resistance-Associated Mutations in Viral Genes
Resistance-associated mutations (RAMs) in HBV typically occur within the reverse transcriptase (RT) domain of the HBV polymerase gene amegroups.org. For other nucleoside analogs used in HBV treatment, specific hot-spot mutations have been identified. For instance, Lamivudine (LMV) resistance is commonly associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif, particularly rtM204I or rtM204V, often accompanied by rtL180M amegroups.orgnih.gov. Adefovir (ADV) resistance is linked to major mutations like rtA181V, rtA181T, and rtN236T amegroups.orgnih.gov. Entecavir (ETV), which has a higher genetic barrier to resistance, typically requires multiple mutations, such as rtL180M and rtM204V/I, in combination with rtI169T, rtT184G, rtS202I, or rtM250V nih.gov. Tenofovir (TFV) has a high genetic barrier to resistance, with reports indicating that multiple RAMs are often required to confer resistance, though specific single mutations like S78T and A194T have been identified in some studies gutnliver.org.
Given that Tiviciclovir is a guanosine (B1672433) analog and an HBV inhibitor xiahepublishing.com, it is plausible that resistance to Tiviciclovir would also involve mutations in the HBV polymerase, potentially affecting residues critical for its binding or incorporation into the viral DNA. The specific mutational pathways for Tiviciclovir would need to be elucidated through dedicated research.
Table 1: Common Resistance-Associated Mutations (RAMs) for Nucleoside/Nucleotide Analogs in HBV
| Antiviral Agent | Primary Resistance Mutations (HBV RT) | Associated Compensatory Mutations (HBV RT) |
| Lamivudine (LMV) | rtM204I/V | rtL180M/S, rtV173L amegroups.orgnih.gov |
| Adefovir (ADV) | rtA181V/T, rtN236T | rtI233V, P237H, N238T/D, V84M, S85A, V214A, Q215S nih.gov |
| Entecavir (ETV) | rtL180M + rtM204V/I (LMV-resistance background) | rtI169T, rtT184G, rtS202I, rtM250V nih.gov |
| Tenofovir (TFV) | rtS78T, rtA194T (often multiple RAMs) | Multiple RAMs, often in combination gutnliver.org |
| Tiviciclovir | Specific mutations not extensively reported in public literature | Likely to involve HBV polymerase mutations |
Molecular Basis of Reduced Susceptibility: Structural and Functional Studies
The molecular basis of reduced susceptibility to nucleoside analogs in HBV is rooted in changes to the viral polymerase enzyme that reduce its affinity for the active drug metabolite or impair its ability to incorporate the analog into the growing DNA chain amegroups.orgnih.gov. These changes are typically caused by amino acid substitutions resulting from resistance mutations. For instance, the rtM204I mutation in LMV resistance is thought to alter the orientation and position of key methyl groups, thereby decreasing LMV's affinity for the polymerase nih.gov. While the crystal structure of HBV RT has not been fully solved, insights into the functional and structural consequences of mutations are often inferred from homologous enzymes, such as HIV reverse transcriptase gutnliver.org.
Primary resistance mutations, especially those in the active site of the polymerase, can reduce the enzyme's catalytic efficiency and the virus's replicative capacity. However, secondary compensatory mutations often emerge to restore the viral replication fitness, overcoming the deleterious effects of the primary drug-resistant mutations amegroups.org. These compensatory mutations may not be located within the enzymatically active sites but can stabilize secondary or tertiary viral structures, thereby improving the fitness of the resistant variant amegroups.org. For Tiviciclovir, as a guanosine analog, its active triphosphate form would likely compete with deoxyguanosine triphosphate (dGTP) for incorporation by the HBV DNA polymerase. Mutations affecting the dGTP binding pocket or the polymerase's ability to process the Tiviciclovir triphosphate would represent the molecular basis of resistance.
In Vitro Selection of Resistant Viral Variants and Phenotypic Characterization
In vitro selection experiments are crucial for predicting the resistance barrier of antiviral inhibitors and analyzing possible resistance points. These studies typically involve exposing viral populations to increasing concentrations of an antiviral drug in cell culture nih.gov. Liver cells are infected with wild-type or mutated HBV, and the effects of nucleoside analogs are determined by measuring HBV replication or cytotoxicity nih.gov. In vitro reverse transcription assays can also be performed to assess how various mutations affect resistance by testing the priming and elongation capabilities of wild-type or mutant HBV DNA polymerase expressed from plasmids nih.gov.
Phenotypic characterization of selected resistant viral variants involves assessing their susceptibility to the drug (e.g., measuring EC50 values, fold-change in resistance) and their replication capacity compared to wild-type virus. Viruses with resistance mutations often exhibit reduced replication fitness, but compensatory mutations can emerge to restore this fitness amegroups.org. Such in vitro selection and characterization studies would be essential to fully understand the resistance profile of Tiviciclovir, identify specific mutations, and evaluate their impact on viral fitness.
Pharmacological Research and Disposition of Tiviciclovir
In Vitro and In Vivo Studies on Absorption, Distribution, Metabolism, and Excretion (ADME)
ADME studies investigate how a drug is absorbed into the body, distributed to various tissues, metabolized into other compounds, and ultimately excreted. These studies are essential for understanding a drug's mechanisms, rates, and routes within biological systems. nuvisan.compharmaron.com They provide crucial insights for lead optimization, candidate identification, and regulatory submissions. pharmaron.com
Cellular uptake studies examine how a drug enters cells, which can occur through various mechanisms such as passive diffusion or active transport mediated by specific transporters. plos.orgnih.gov The efficiency of cellular uptake is influenced by the drug's physicochemical properties, including charge distribution, lipophilicity, and aggregation state, as well as cellular factors like cell type and physiological state. fortunejournals.com Investigations into intracellular metabolic fate explore the transformations a drug undergoes once inside the cell. plos.org This includes how it is processed by intracellular enzymes and its subsequent impact on cellular processes. For many small molecules, cellular response involves a network of feedback loops that regulate both transport and subsequent metabolism. plos.org Energy-dependent processes, such as macropinocytosis, often play a significant role in cellular internalization. nih.govbiorxiv.org
Tissue distribution studies in preclinical models, such as mice, are vital for understanding how a drug is distributed throughout the body and if it accumulates in specific organs or tissues. nih.gov These studies typically determine drug levels in plasma and various tissue samples using analytical methods like LC-MS/MS. nih.gov A tissue penetration factor (TPF), calculated as the ratio of the concentration in a specific tissue to that in plasma, can indicate the extent of drug diffusion into different tissues. nih.gov Such research helps to identify potential target tissues and assess the drug's exposure profile across the body.
The kidneys are the primary organs for excreting water-soluble substances, including drugs and their metabolites. msdmanuals.com Renal excretion involves glomerular filtration and active tubular secretion. msdmanuals.com Drug transporter proteins play a significant role in facilitating drug movement across membranes and actively transporting drugs against concentration gradients in the kidneys. nih.gov The solute carrier (SLC) superfamily and ATP-binding cassette (ABC) superfamily are two major superfamilies of drug transporters involved in ADME. nih.gov For instance, organic anion transporters (OATs) and organic cation transporters (OCTs) are crucial for the renal handling of various drugs. mdpi.commdpi.com Multidrug and toxin extrusion proteins (MATEs) also contribute to the renal secretion of drugs into the urine. mdpi.com An imbalance between transporter-mediated uptake and efflux can lead to drug accumulation in renal tubular cells, potentially resulting in drug-drug interactions or kidney injury. mdpi.com
Drug-Drug Interaction Research at the Pharmacological Level
Drug-drug interaction (DDI) research at the pharmacological level investigates how the co-administration of Tiviciclovir with other drugs might alter their respective pharmacokinetic or pharmacodynamic profiles. Pharmacokinetic DDIs can affect absorption, distribution, metabolism, or elimination of drugs. litfl.com For example, changes in gastric pH can influence drug absorption, while competition for plasma protein binding or alterations in metabolic enzyme activity (e.g., cytochrome P450 enzymes) can impact distribution and metabolism. litfl.comnih.gov Pharmacodynamic interactions, on the other hand, involve changes in a patient's response to drugs due to their direct effects, which can be additive, antagonistic, or synergistic. litfl.comhivguidelines.org Understanding these interactions is crucial for managing concomitant medications and ensuring patient safety and efficacy. hiv.gov
Pharmacodynamics: Establishing Exposure-Response Relationships in Preclinical Models
Pharmacodynamics (PD) is the study of the relationship between drug concentration and its therapeutic effect. frontiersin.org Establishing exposure-response relationships in preclinical models is a key aspect of drug development. evotec.commdpi.com These studies aim to quantify the relationship between drug exposure (e.g., concentration over time) and the observed biological response or effect. frontiersin.orgnih.gov Preclinical animal models are widely used to determine the killing profile of an antibiotic versus a pathogen, identify the pharmacodynamic index that best predicts killing (e.g., time that free drug concentrations remain above the minimum inhibitory concentration, %fT > MIC), and quantify the exposure thresholds needed for specific microbiological endpoints. frontiersin.org This information is critical for optimizing dosing regimens and predicting clinical efficacy. mdpi.comfrontiersin.org
Toxicological Research Profile of Tiviciclovir
Preclinical Toxicity Assessment Methodologies and Findings
Genotoxicity studies are a cornerstone of preclinical safety assessment, designed to detect any potential for a compound to damage genetic material. For Tiviciclovir, a standard battery of tests would be conducted in compliance with international guidelines to assess its mutagenic and clastogenic potential.
A typical initial screening for mutagenic potential is the bacterial reverse mutation assay , commonly known as the Ames test. nib.siwikipedia.orgebi.bio This assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize essential amino acids like histidine or tryptophan. nib.sicriver.com The bacteria are exposed to Tiviciclovir at various concentrations, both with and without metabolic activation (using a liver enzyme extract, S9), to see if the compound can cause a reverse mutation that restores the ability of the bacteria to grow on a medium lacking the specific amino acid. nib.sicriver.com A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the substance is mutagenic. wikipedia.orgebi.bio
To assess the potential for causing chromosomal damage, an in vitro chromosomal aberration test would be performed using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. fda.govcriver.comeurofins.de These cells are treated with Tiviciclovir, and then arrested in metaphase. fda.gov The chromosomes are then examined microscopically for structural abnormalities like breaks, deletions, or exchanges. criver.comspringernature.com
An in vivo micronucleus test in rodents would also be conducted to evaluate genotoxicity in a whole animal system. Animals would be administered Tiviciclovir, and their bone marrow would be analyzed for the presence of micronuclei in polychromatic erythrocytes. Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei, serving as an indicator of chromosomal damage. fda.gov
Table 1: Illustrative Data from a Standard Genotoxicity Test Battery for Tiviciclovir This table presents hypothetical data for illustrative purposes.
| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Illustrative Result |
|---|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 10 - 5000 µg/plate | Negative |
| In Vitro Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | With and Without | 50 - 1000 µg/mL | Negative |
| In Vivo Micronucleus Test | C57BL/6 Mice (Bone Marrow) | N/A | 100, 300, 1000 mg/kg | Negative |
Developmental and Reproductive Toxicology (DART) studies are designed to uncover any potential adverse effects of a drug on fertility, pregnancy, and fetal development. wuxiapptec.comfrontagelab.com These studies are typically conducted in segments.
Segment I (Fertility and Early Embryonic Development): In these studies, male and female rodents are treated with Tiviciclovir before and during mating to assess effects on reproductive functions such as estrous cycles, sperm parameters, mating behavior, fertilization, and implantation. jrfglobal.comslideshare.netslideshare.net
Segment II (Embryo-Fetal Development): Pregnant animals (typically rats and rabbits) are dosed with Tiviciclovir during the period of organogenesis. jrfglobal.comslideshare.net The fetuses are then examined for any structural abnormalities or developmental delays. frontagelab.comzeclinics.com
Segment III (Pre- and Postnatal Development): Pregnant female rats are treated with Tiviciclovir from implantation through lactation. jrfglobal.comslideshare.net This study evaluates the effects on late fetal development, birth, and the growth and development of the offspring. frontagelab.comslideshare.net
Table 2: Overview of DART Study Designs for Tiviciclovir This table outlines the typical design of DART studies and is for illustrative purposes.
| Study Type (Segment) | Species | Dosing Period | Key Endpoints Evaluated |
|---|---|---|---|
| Fertility and Early Embryonic Development (I) | Rat | Pre-mating, Mating, and Implantation | Estrous cycles, sperm analysis, mating performance, fertility indices, implantations. |
| Embryo-Fetal Development (II) | Rat and Rabbit | Organogenesis | Maternal toxicity, resorptions, fetal viability, external, visceral, and skeletal malformations. |
| Pre- and Postnatal Development (III) | Rat | Gestation and Lactation | Maternal toxicity, parturition, pup viability, growth, and development (physical and neurobehavioral). |
To evaluate the potential for Tiviciclovir to adversely affect the immune system, immunotoxicology studies are conducted. The T-cell dependent antibody response (TDAR) assay is a key functional study recommended by regulatory agencies. criver.combiomere.com This assay assesses the integrated function of various immune cells, including T-cells, B-cells, and antigen-presenting cells. biomere.com
In a typical TDAR study, rodents or non-human primates are treated with Tiviciclovir and then immunized with a T-cell dependent antigen such as Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC). criver.comnih.govbiocytogen.comhookelabs.com The antibody response (e.g., IgM and IgG levels) to the antigen is then measured. biomere.combiocytogen.comhookelabs.com A significant suppression of the antibody response in the Tiviciclovir-treated groups compared to the control group would indicate potential immunosuppressive effects. criver.com
Repeat-dose toxicity studies are conducted to identify potential target organs for toxicity following prolonged exposure to Tiviciclovir. These studies are performed in at least two species, one rodent and one non-rodent, and can range in duration from a few weeks to several months.
During these studies, animals are observed for clinical signs of toxicity, and their body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. A comprehensive set of tissues from all animals is preserved, and a detailed histopathological examination is conducted by a veterinary pathologist to identify any microscopic changes in the organs and tissues. The liver and kidneys are often key organs of interest for nucleoside analogs. pharmamodels.net
Biomarkers of Toxicity and Safety Margin Determination in Academic Research
In academic and clinical research, novel biomarkers are often employed to detect organ-specific toxicity at an earlier stage and with greater sensitivity than traditional markers. nih.govdntb.gov.ua For potential kidney toxicity (nephrotoxicity), which can be a concern for some nucleoside analogs, biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin may be measured in the urine. ijpsjournal.comopenaccessgovernment.org For liver toxicity (hepatotoxicity), serum biomarkers like Glutamate Dehydrogenase (GLDH), Keratin-18 (K18), and microRNA-122 (miR-122) can provide more specific information about liver cell injury than traditional liver enzymes like ALT and AST. frontiersin.orgtandfonline.comfrontiersin.orgnih.govdoi.org
The safety margin is a critical calculation in toxicology that compares the highest dose level that produces no observed adverse effects (NOAEL) in animal studies to the expected human therapeutic dose. gardp.orgnite.go.jpanilocus.com The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control. anilocus.comnih.gov A larger safety margin provides greater confidence in the safety of the drug candidate for human use.
Structural Biology and Rational Design Approaches for Tiviciclovir
Crystallographic and Spectroscopic Studies of Tiviciclovir-Target Interactions
Crystallographic and spectroscopic studies are vital experimental techniques in structural biology that provide atomic-level details of protein structures and their interactions with ligands nih.govdrugtargetreview.com. X-ray crystallography, in particular, is a powerful method for determining the 3D structure of large biological molecules, including protein-ligand complexes researchgate.netrigaku.com.
The determination of protein-ligand complex structures through X-ray crystallography is a cornerstone of structure-based drug design (SBDD) drugtargetreview.comdgk-home.de. This technique involves growing crystals of the target protein, either alone or in complex with a ligand, and then diffracting X-rays through these crystals to obtain electron density maps drugtargetreview.comresearchgate.netdgk-home.de. These maps reveal the precise location of atoms, allowing researchers to resolve the atomic structure of the protein and the bound compound drugtargetreview.comresearchgate.net. Such structural information confirms target binding and provides critical details on the binding site's location and the exact nature of interactions between the drug's functional groups and the amino acids in the protein that are essential for binding drugtargetreview.com. This understanding is crucial for explaining effective inhibition and for improving the potency and specificity of compounds drugtargetreview.com.
Conformational analysis within enzyme active sites is essential for understanding how a ligand interacts with its biological target and the subsequent catalytic events. Enzymes bind substrates in a region called the active site, which is typically a cleft or pocket formed by the enzyme's unique tertiary structure anilmishra.name. The interaction between an enzyme and its substrate often induces conformational changes in both molecules, a concept known as the "induced-fit model" jackwestin.com. This dynamic binding maximizes the enzyme's ability to catalyze its reaction by contorting the substrate into its transition state jackwestin.com. Understanding these conformational changes is critical for designing inhibitors that can effectively bind to and modulate enzyme activity psu.edu.
Computational Modeling and Molecular Dynamics Simulations in Drug Design
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in rational drug design, offering cost-effective and time-saving alternatives or complements to traditional experimental methods wiley.comnih.govnih.gov. These in silico techniques allow for the prediction and analysis of molecular interactions at an atomic level azolifesciences.comresearchgate.net.
Molecular docking is a computational method used to predict the preferred orientation (pose) of a small molecule (ligand) when bound to a protein target, and to estimate the strength of the binding (binding affinity) azolifesciences.comresearchgate.netvolkamerlab.org. The process involves two main steps: predicting the ligand's conformation, position, and orientation within the binding site, and then assessing the binding affinity using scoring functions azolifesciences.com. These scoring functions evaluate the binding energetics between the ligand and the target protein, often calculating the Gibbs free energy (ΔG) of binding, where a more negative score indicates stronger binding azolifesciences.commdpi.complos.org. Molecular docking can identify potential drug candidates by virtually screening large libraries of compounds and ranking them based on their predicted binding to a target azolifesciences.comvolkamerlab.org.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug optimization. SAR involves analyzing how changes in the chemical structure of a compound affect its biological activity collaborativedrug.com. By systematically modifying different parts of a lead compound and observing the resulting changes in activity, researchers can identify key structural features responsible for binding, potency, and selectivity collaborativedrug.com. This information guides the rational design of new analogs with improved pharmacological properties, such as enhanced binding affinity, reduced off-target effects, or better pharmacokinetic profiles collaborativedrug.com. SAR studies are crucial for optimizing hit compounds into viable drug candidates collaborativedrug.com.
Mechanism-Based Inhibitor Design and Optimization Strategies
Mechanism-based inhibitors (MBIs) are a special class of enzyme inhibitors that require the enzyme's catalytic activity to be converted into a reactive species that then irreversibly inactivates the enzyme nih.gov. This process is often referred to as "suicide inhibition" because the enzyme essentially participates in its own inactivation nih.gov. The design of MBIs involves understanding the enzyme's catalytic mechanism to create a substrate analog that, upon enzymatic transformation, forms a highly reactive intermediate capable of forming a covalent bond with a critical residue in the enzyme's active site nih.govwhiterose.ac.uk. This leads to permanent inhibition, making MBIs highly specific and potent nih.gov. Optimization strategies for MBIs focus on enhancing the efficiency of the inactivation step, improving selectivity, and ensuring the stability of the reactive intermediate until it binds to the target enzyme whiterose.ac.uk.
Translational and Clinical Development Research Contexts for Tiviciclovir
Bridging Preclinical Findings to Clinical Research Hypotheses and Study Design
The successful transition of Tiviciclovir from preclinical research to clinical trials hinges on the meticulous interpretation of laboratory and animal model data to formulate robust clinical hypotheses and design effective studies. Preclinical research provides the foundational evidence of a drug's potential efficacy and safety, which is essential for justifying human trials. tevapharm.com
Key preclinical findings for Tiviciclovir would be translated into clinical research questions. For instance, in vitro studies demonstrating potent inhibition of viral replication would lead to the primary hypothesis that Tiviciclovir can reduce viral load in infected individuals. Similarly, data from animal models on the biodistribution and optimal therapeutic window of the drug would directly inform the design of early-phase clinical trials in humans.
The design of these initial clinical trials is critical. They are typically structured to assess the safety, tolerability, and pharmacokinetic profile of Tiviciclovir in healthy volunteers before moving to patient populations. The study design must be rigorous, often employing randomized, double-blind, placebo-controlled methodologies to minimize bias and ensure the reliability of the results. nih.gov The primary endpoints for such studies are often clinical improvement or recovery and the rate of virus-negative conversion. nih.gov
Table 1: Translation of Preclinical Data to Phase I/II Clinical Trial Design for Tiviciclovir
| Preclinical Finding | Clinical Research Hypothesis | Key Clinical Study Design Element |
| High in vitro antiviral activity | Tiviciclovir will reduce viral load in patients. | Measurement of viral RNA/DNA levels in blood or relevant tissues. |
| Favorable safety profile in animal models | Tiviciclovir will be well-tolerated in humans at therapeutic doses. | Dose-escalation studies to determine the maximum tolerated dose. |
| Specific pharmacokinetic profile (absorption, distribution, metabolism, excretion) | A specific dosing regimen will maintain therapeutic drug concentrations. | Pharmacokinetic sampling to characterize the drug's behavior in the body. |
| Evidence of synergistic effects with other antivirals in vitro | Combination therapy with Tiviciclovir will be more effective than monotherapy. | Future trial arms designed to evaluate combination regimens. |
Biomarker Development for Clinical Efficacy and Safety Monitoring
Biomarkers are objectively measured characteristics that serve as indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. nih.gov In the clinical development of Tiviciclovir, biomarkers are indispensable tools for monitoring both its efficacy and safety. The identification and validation of relevant biomarkers are crucial for making informed decisions throughout the clinical trial process.
For efficacy, viral load is a primary biomarker, providing a direct measure of the drug's antiviral activity. A significant reduction in viral load following treatment with Tiviciclovir would be a strong indicator of its potential clinical benefit. In addition to viral load, other biomarkers could include specific host immune responses, such as changes in cytokine levels or the activation of certain immune cells, which could correlate with viral clearance and clinical improvement. The emerging field of systems vaccinology aims to identify such immune signatures that correlate with efficacy. nih.gov
For safety monitoring, a panel of biomarkers is used to detect potential adverse effects. These typically include standard clinical laboratory tests to monitor liver function (e.g., ALT, AST), kidney function (e.g., creatinine), and hematological parameters (e.g., white blood cell count, platelet count). More specific biomarkers may be developed if preclinical studies suggest a potential for off-target effects. The use of polygenic risk scores and epigenetic biomarkers is also an emerging area of research to predict individual responses to therapeutic interventions. nih.gov
Table 2: Potential Biomarkers for Tiviciclovir Clinical Trials
| Biomarker Category | Specific Biomarker | Purpose |
| Efficacy | Viral Load (RNA/DNA) | Direct measure of antiviral activity. |
| Inflammatory Cytokines (e.g., IL-6, TNF-α) | Indicate modulation of the host immune response. | |
| Virus-specific Antibodies (e.g., IgG, IgM) | Measure the adaptive immune response to the virus. | |
| Safety | Alanine Aminotransferase (ALT) | Monitor for potential liver toxicity. |
| Serum Creatinine | Monitor for potential kidney toxicity. | |
| Complete Blood Count (CBC) | Assess for hematological abnormalities. |
Potential for Combination Therapies in Viral Infection Research
The use of combination therapy has become a cornerstone of treatment for several chronic viral infections, such as HIV and hepatitis C virus (HCV). nih.gov The rationale behind this approach is to enhance therapeutic efficacy, reduce the likelihood of developing drug resistance, and potentially lower the required doses of individual drugs, thereby minimizing toxicity. imrpress.com
For a new antiviral agent like Tiviciclovir, research into its potential for use in combination therapies is a critical aspect of its clinical development. The goal would be to combine Tiviciclovir with other antiviral drugs that have different mechanisms of action. This multi-pronged attack can create a higher barrier to the development of resistance. nih.gov
Preclinical in vitro studies would be the first step to identify synergistic or additive effects when Tiviciclovir is combined with existing approved antivirals. These studies would assess the ability of the drug combination to inhibit viral replication more effectively than either drug alone. Promising combinations would then be advanced to clinical trials to evaluate their safety and efficacy in patients. The success of combination therapies for other viral diseases provides a strong precedent for exploring this approach with Tiviciclovir to maximize its potential clinical impact. nih.govnih.gov
Q & A
Q. What is the molecular mechanism of Tiviciclovir in inhibiting HBV replication, and how does it differ from other nucleoside analogs?
Tiviciclovir acts as a guanosine analog, targeting the HBV polymerase to disrupt viral DNA synthesis. Its efficacy is measured through inhibition of HBeAg levels, with studies reporting IC50 values for related compounds (e.g., trans-ccc_R08 at 0.08 µM in similar contexts). Comparative analyses should focus on structural specificity, binding affinity, and resistance profiles relative to analogs like entecavir or tenofovir. Experimental validation typically involves enzymatic assays and intracellular HBV DNA quantification .
Q. What in vitro and in vivo models are prioritized for evaluating Tiviciclovir’s antiviral activity?
In vitro models use HBV-infected hepatoma cell lines (e.g., HepG2.2.15) to measure viral DNA reduction and antigen suppression. In vivo studies employ hydrodynamic injection mouse models or humanized liver chimeric mice to assess pharmacokinetics and viral load dynamics. Methodological rigor requires consistency in dosing regimens, control groups, and endpoint measurements (e.g., qPCR for viral DNA) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for Tiviciclovir across studies?
Discrepancies arise from variations in assay conditions (e.g., cell viability thresholds, incubation times) or compound purity. Standardization using reference controls (e.g., WHO HBV standards) and orthogonal validation methods (e.g., RT-qPCR, ELISA) is critical. Meta-analyses should account for batch-to-batch variability and experimental protocols documented in supplementary materials .
Q. What pharmacokinetic (PK) parameters are essential for optimizing Tiviciclovir’s preclinical development?
Key parameters include bioavailability, half-life (t1/2), and tissue distribution, particularly hepatic uptake. Studies should employ LC-MS/MS for plasma concentration profiling and compartmental modeling to predict human-equivalent dosing. Compliance with FDA/EMA guidelines on PK/PD integration ensures translational relevance .
Q. How should experimental designs address potential HBV resistance under Tiviciclovir monotherapy?
Resistance studies involve serial passaging of HBV in the presence of subtherapeutic Tiviciclovir doses, followed by whole-genome sequencing to identify mutations (e.g., rtM204I/V in the polymerase gene). Combinatorial approaches with capsid inhibitors or immune modulators reduce resistance risk, requiring factorial design experiments to evaluate synergy .
Q. What statistical methods are robust for analyzing synergistic effects of Tiviciclovir in combination therapies?
Synergy is quantified using the Chou-Talalay combination index (CI) or Bliss independence model. Dose-response matrices and high-throughput screening data require multivariate analysis, with false-discovery-rate corrections for multiple comparisons. Reproducibility hinges on independent replication and open-source code for data processing .
Q. Which analytical techniques are mandatory for verifying Tiviciclovir’s purity and structural integrity in experimental batches?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) confirm molecular identity. Purity (>95%) is validated via HPLC with UV/Vis detection, while elemental analysis ensures stoichiometric consistency. For novel derivatives, X-ray crystallography may resolve structural ambiguities .
Methodological Guidelines
- Data Presentation : Follow journal-specific standards for tables/figures. For example, IC50 curves must include error bars, n-values, and statistical tests (e.g., Student’s t-test). Use SI units and avoid overcrowding graphs .
- Reproducibility : Detailed experimental protocols (e.g., cell culture conditions, compound storage) must be included in supplementary materials. Reference commercial reagent lot numbers and equipment calibration dates .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain institutional ethics approvals prior to experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
